1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline (molecular formula: C₂₁H₂₃ClN₄O₃S, molecular weight: 446.95 g/mol) is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core substituted with a 4-chlorophenylsulfonyl group and a 3-isopropoxypropyl chain. The sulfonyl group confers electron-withdrawing properties, while the isopropoxypropyl chain enhances solubility due to its ether linkage and branched alkyl structure . This compound adheres to Lipinski’s rule of five (molecular weight <500, hydrogen bond acceptors/donors ≤10/5), suggesting favorable drug-like properties .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-propan-2-yloxypropyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-15(2)29-13-5-12-25-14-26(30(27,28)17-10-8-16(22)9-11-17)21-20(25)23-18-6-3-4-7-19(18)24-21/h3-4,6-11,15H,5,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKOTGGPAQFTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C21H23ClN4O3S
- Molecular Weight: 446.95 g/mol
- CAS Number: 575461-50-6
- Hydrogen Bond Acceptors: 7
- Hydrogen Bond Donors: 0
- LogP (XlogP): 4.2
These properties indicate a moderately lipophilic compound, which may influence its bioavailability and interaction with biological membranes.
Anticancer Activity
Recent studies indicate that compounds within the imidazoquinoxaline class demonstrate significant anticancer properties. For example:
- A study reported that derivatives of imidazoquinoxaline exhibited cytotoxic effects against melanoma cell lines, with some compounds showing an EC50 value as low as 365 nM .
- In vitro assays demonstrated that modifications on the quinoxaline structure can enhance or diminish anticancer activity. For instance, certain substitutions led to reduced cell viability in A375 melanoma cells to as low as 6% at a concentration of 10 µM .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Inhibition of Cell Proliferation: The compound may interfere with key signaling pathways involved in cell growth and division.
- Induction of Apoptosis: Some studies suggest that imidazoquinoxalines can trigger programmed cell death in cancer cells.
- Targeting Specific Receptors: The compound may act on adenosine receptors (A1 and A2), which are implicated in various physiological processes including tumor growth regulation .
Study on Melanoma Cells
A notable study evaluated the effects of various imidazoquinoxaline derivatives on melanoma cell lines:
- Compound Tested: this compound.
- Findings: This compound was part of a series that demonstrated significant inhibition of cell viability at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Dual Activity as Anticancer and Antimicrobial Agent
Another research effort focused on the dual activity of quinoxaline derivatives:
Applications De Recherche Scientifique
Chemical Information
- IUPAC Name : 1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Molecular Formula : C21H23ClN4O3S
- Molecular Weight : 446.95 g/mol
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 7
- LogP (XlogP) : 4.2
Structural Representation
The compound's structure includes a sulfonamide group, which is known for enhancing biological activity. The presence of the chlorophenyl group contributes to its lipophilicity, potentially improving membrane permeability.
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of imidazoquinoxaline exhibit significant cytotoxicity against various cancer cell lines. The sulfonyl group may play a crucial role in enhancing the compound's interaction with biological targets.
Case Study: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry evaluated several imidazoquinoxaline derivatives for their anti-cancer properties. The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity .
Neuropharmacology
This compound is also being explored for its neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings
In vitro studies have shown that the compound can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This action could enhance cognitive function and memory retention .
Antimicrobial Activity
The sulfonamide moiety is well-known for its antibacterial properties. Research has indicated that compounds with similar structures can exhibit activity against a range of bacteria and fungi.
Data Table: Antimicrobial Efficacy
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents based on this compound's structure .
Drug Development
Given its diverse biological activities, this compound is a promising candidate for further development into pharmaceutical formulations. Its favorable pharmacokinetic properties make it suitable for oral administration.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional attributes of 1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline are contrasted with two analogs below:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Core Heterocyclic System: The target compound and 3-(4-chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline share the imidazo[4,5-b]quinoxaline core, which enables π-π stacking interactions in biological targets. In contrast, 1-(4-chlorophenyl)-3-(phenylthio)imidazo[1,5-a]quinoline features an imidazo[1,5-a]quinoline system, altering electron distribution and binding affinity .
Substituent Effects :
- The 3-isopropoxypropyl chain in the target compound enhances solubility due to its ether oxygen and flexible alkyl chain, whereas the trifluoromethyl group in the second analog increases lipophilicity (LogP = 5.6) and metabolic stability but exceeds Lipinski’s molecular weight threshold .
- The phenylthio group in the third compound introduces a sulfur atom, which may improve membrane permeability but also increase oxidative liability compared to sulfonyl or ether linkages .
Biological Implications :
- The target compound’s compliance with Lipinski’s rules suggests better oral bioavailability than the heavier trifluoromethyl analog .
- The sulfonyl group in both the target and trifluoromethyl analog may enhance binding to GLP1R or similar targets through polar interactions, whereas the phenylthio group in the third compound could favor hydrophobic binding pockets .
Synthetic Complexity :
- Introducing a trifluoromethyl group (as in the second analog) typically requires specialized fluorination reagents, increasing synthetic complexity compared to the isopropoxypropyl chain in the target compound .
Q & A
Q. How can synthetic protocols for 1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters. For quinoxaline derivatives, key steps include:
- Temperature Control : Elevated temperatures (80–120°C) often enhance sulfonylation efficiency but may require inert atmospheres to prevent decomposition .
- Catalyst Screening : Use palladium or copper catalysts for cross-coupling reactions involving halogenated intermediates .
- Purification Techniques : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization using ethanol/dichloromethane mixtures to isolate high-purity products .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions, particularly the sulfonyl and isopropoxypropyl groups. Coupling constants in aromatic regions (δ 7.2–8.5 ppm) distinguish quinoxaline core protons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation; fragmentation patterns validate the imidazo-quinoxaline backbone .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase monitor purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation from DMSO/ethanol (1:3) at 4°C. Ensure crystal quality (size >0.1 mm) for high-resolution data .
- Refinement with SHELXL : Use SHELX programs for structure solution and refinement. Key parameters:
Example Refinement Table:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R₁ (I > 2σ(I)) | 0.041 |
| wR₂ (all data) | 0.082 |
| Data/Parameters | 13.3 |
Q. How should researchers design experiments to assess the compound’s environmental fate and ecotoxicological impacts?
Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies :
Physicochemical Profiling : Determine log (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation.
Abiotic Degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) to estimate persistence .
Biotic Studies : Use microcosms with soil/water systems and LC-MS/MS to track metabolite formation (e.g., chlorophenyl sulfonic acid derivatives) .
Experimental Design Table:
| Test System | Endpoint Measured | Duration |
|---|---|---|
| Hydrolysis (pH 7) | Half-life (t₁/₂) | 30 days |
| Soil Microcosms | Degradation rate (k) | 90 days |
| Algal Toxicity | EC₅₀ (growth inhibition) | 72 hours |
Q. How can molecular docking studies predict the compound’s anti-proliferative mechanisms?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Control Standardization : Use precision bands (e.g., ±2σ of control data) to distinguish true activity from noise, especially in high-throughput screens .
- Assay Replication : Repeat assays in triplicate under identical conditions (e.g., cell line passage number, serum batch).
- Mechanistic Follow-Up : Employ orthogonal assays (e.g., Western blot for target phosphorylation if IC₅₀ varies between MTT and apoptosis assays) .
Data Contradiction Analysis Table:
| Assay Type | Observed IC₅₀ (μM) | Possible Confounder | Resolution Method |
|---|---|---|---|
| MTT (HeLa) | 12.3 ± 1.5 | Serum variability | Repeat with standardized FBS |
| Apoptosis (Flow) | 25.7 ± 3.2 | Caspase-3 inhibitor carryover | Pre-treat with protease inhibitors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
